Lipophilicity Differentiation: LogP of Dipropyl Analog vs. Diethyl and Cyclohexyl Comparators
The computed LogP for 940224-24-8 is 3.78, driven by the two propyl chains on the distal carbamoyl group . By contrast, the diethyl analog (CAS 940510-49-6, C₁₉H₂₀N₂O₄, MW 340.38) possesses two fewer methylene units and is expected to exhibit a LogP approximately 0.8–1.2 units lower based on the Hansch π-contribution of ~0.5 per methylene group [1]. The cyclohexane-carboxylic acid analog (CAS 940226-06-2, C₂₁H₃₀N₂O₄) replaces the aromatic ortho-carboxylic acid with a saturated cyclohexyl ring, altering both LogP and hydrogen-bond donor/acceptor geometry .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.78 (in silico, Fluorochem product specification) |
| Comparator Or Baseline | Diethyl analog (CAS 940510-49-6): estimated LogP ~2.6–2.9 based on Hansch fragment addition (2 × –CH₂– difference vs. dipropyl). Cyclohexyl analog (CAS 940226-06-2): LogP not publicly reported; structural differences preclude direct calculation. |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.2 (dipropyl vs. diethyl) attributable to four additional methylene units in the dipropylamino moiety |
| Conditions | In silico calculation method (unspecified); comparator LogP estimated via fragment-based Hansch analysis |
Why This Matters
Higher LogP translates to increased membrane permeability and potentially greater non-specific protein binding; for cell-based assays, the dipropyl analog requires different DMSO stock concentrations and may exhibit altered intracellular exposure compared to the diethyl analog, making direct substitution without re-optimization inadvisable.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Establishes π(CH₂) ≈ 0.5 for aliphatic methylene contribution to LogP. View Source
